molecular formula C25H32N6O4 B2538837 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899406-39-4

8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2538837
CAS RN: 899406-39-4
M. Wt: 480.569
InChI Key: NRGITTWLDBQYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H32N6O4 and its molecular weight is 480.569. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

Research on derivatives of imidazo[2,1-f]purine-2,4-dione, like the compound , primarily focuses on their synthesis and pharmacological evaluation. A notable study detailed the synthesis of various derivatives, including N-8-arylpiperazinylpropyl derivatives. The research highlighted the potent 5-HT(1A) receptor ligand properties of these compounds. Preliminary studies suggested that certain derivatives exhibited anxiolytic-like and antidepressant activities, making them a subject of interest for the development of new psychotropic medications (Zagórska et al., 2009).

Molecular Studies and Biological Evaluation

Further molecular studies and biological evaluation of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were conducted. These studies aimed to evaluate their affinity for serotoninergic and dopaminergic receptors. Findings indicated a range of receptor activities, pinpointing potent ligands for 5-HT1A and 5-HT7 receptors, and mixed 5-HT1A/5-HT7 receptor ligands. Preliminary pharmacological in vivo studies of selected derivatives showed potential as anxiolytic and antidepressant agents (Zagórska et al., 2015).

Antidepressant and Anxiolytic-like Activity

Another study focused on the antidepressant-like activity and safety profile of certain 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. This research demonstrated the compounds' varied functional, pharmacological, and pharmacokinetic properties, including their effect on lipid metabolism and blood pressure, without significantly affecting serum glucose levels (Partyka et al., 2020).

properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O4/c1-16-17(2)31-21-22(26-24(31)30(16)19-10-9-18(34-4)15-20(19)35-5)27(3)25(33)29(23(21)32)14-13-28-11-7-6-8-12-28/h9-10,15H,6-8,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGITTWLDBQYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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